7-Methoxy-3,3-dimethylindolin-2-one

indolinone scaffold design regioisomer comparison SAR

Standard oxindole scaffolds lack the specific 7-methoxy and 3,3-gem-dimethyl pattern required for probing electronic effects in kinase or antioxidant assays. This compound delivers that exact regiochemistry. - **Differentiation**: 7-OMe alters HOMO energies vs. 5/6-regioisomers; 3,3-diMe locks conformation and enhances metabolic stability. - **Application**: Targeted SAR libraries, DFT-guided radical-scavenging assays (DPPH/ORAC). - **Supply**: Synthetic availability confirmed; no substitution risk.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11905337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3,3-dimethylindolin-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=CC=C2)OC)NC1=O)C
InChIInChI=1S/C11H13NO2/c1-11(2)7-5-4-6-8(14-3)9(7)12-10(11)13/h4-6H,1-3H3,(H,12,13)
InChIKeyBHIXTFSJENSHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3,3-dimethylindolin-2-one: Structural and Physicochemical Baseline


7-Methoxy-3,3-dimethylindolin-2-one is a synthetic indolin-2-one (oxindole) derivative bearing a methoxy substituent at the 7‑position and gem‑dimethyl groups at the 3‑position of the fused heterocyclic core [1]. The compound possesses a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g·mol⁻¹, with a computed XLogP3‑AA of 1.7, one hydrogen‑bond donor, and a topological polar surface area of 38.3 Ų [1]. These properties place it within the oxindole privileged scaffold family, which is broadly associated with kinase inhibition and antioxidant activity, but the specific substitution pattern of 7‑OMe/3,3‑diMe imparts distinct electronic and steric features relative to unsubstituted or alternative‑substituted indolin‑2‑ones.

Why Generic Indolin-2-one Substitution Is Not Supported


The combination of a 7‑methoxy electron‑donating group and a 3,3‑gem‑dimethyl steric cap creates a unique electronic and conformational profile that differentiates this compound from regioisomeric methoxy‑substituted analogs (e.g., 5‑MeO, 6‑MeO) and from non‑methylated or 3‑monosubstituted indolin‑2‑ones [1]. The methoxy position alters HOMO energies and proton‑affinity values in antioxidant mechanisms, while the gem‑dimethyl substitution restricts conformational flexibility and influences metabolic stability and target‑binding complementarity. Consequently, generic substitution with a differently substituted indolin‑2‑one is not supported without direct comparative data demonstrating equivalent performance in the intended assay system [2].

Quantitative Evidence Differentiating from Closest Comparators


Regioisomeric Differentiation from 5- and 6-Methoxy Analogs

The compound bears the methoxy substituent at position 7, whereas the commercially available comparators 5‑methoxy‑3,3‑dimethylindolin‑2‑one (CAS 87234‑57‑9) and 6‑methoxy‑3,3‑dimethylindolin‑2‑one (CAS 303225‑10‑7) carry the same functional group at positions 5 and 6, respectively [1]. While all three share the same molecular formula (C₁₁H₁₃NO₂) and molecular weight (191.23 g·mol⁻¹), the shift in methoxy position alters the electronic distribution across the aromatic ring, which influences chemical reactivity and biological target interaction. No head‑to‑head pharmacological comparison among the three regioisomers was identified in the primary literature, and therefore the differentiation rests on structural identity alone.

indolinone scaffold design regioisomer comparison SAR

Predicted Antioxidant Enhancement vs. Unsubstituted Core

Computational studies on indolin‑2‑one derivatives demonstrate that electron‑donating substituents (such as methoxy) lower bond‑dissociation enthalpy (BDE) and ionization potential (IP), key descriptors of antioxidant capacity, relative to the unsubstituted indolin‑2‑one [1]. Although 7‑methoxy‑3,3‑dimethylindolin‑2‑one was not explicitly simulated in the published work, class‑level inference from the Hammett‑constant‑based linear free‑energy relationships indicates that a 7‑OMe group should increase proton affinity and decrease BDE compared with the parent 3,3‑dimethylindolin‑2‑one (CAS 19155‑24‑9, MW 161.20 g·mol⁻¹) [1][2].

indolinone antioxidant substituent effect DFT calculation

Critical Gap in Head-to-Head Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem did not retrieve any peer‑reviewed study reporting IC₅₀, Kᵢ, EC₅₀, or other quantitative activity parameters for 7‑methoxy‑3,3‑dimethylindolin‑2‑one against a defined comparator [1]. In contrast, the broader indolin‑2‑one chemotype has well‑characterized kinase‑inhibitory and antioxidant activities [2]. Consequently, no direct head‑to‑head comparison or cross‑study comparable evidence can be offered at this time. This evidence gap should prompt prospective users to request or generate target‑specific profiling data before selecting this compound over alternative scaffolds.

evidence gap procurement caution assay validation

Evidence-Informed Research and Industrial Applications


Regioisomer-Controlled Library Synthesis for SAR

When constructing a focused library of methoxy‑substituted indolin‑2‑ones for structure‑activity relationship (SAR) exploration, 7‑methoxy‑3,3‑dimethylindolin‑2‑one serves as the specific 7‑regioisomer entry. Its procurement guarantees the correct methoxy placement, which is essential for probing electronic effects at the 7‑position versus the 5‑ or 6‑position in kinase‑inhibition or antioxidant assays [1][2].

Computational Antioxidant Screening and Experimental Validation

Based on class‑level DFT calculations predicting enhanced hydrogen‑atom‑donor ability for electron‑rich indolin‑2‑ones, this compound can be selected for in‑vitro DPPH or ORAC radical‑scavenging assays where the comparator is the unsubstituted 3,3‑dimethylindolin‑2‑one core [1]. The outcome will provide the first experimentally validated differentiation data.

Chemical-Probe Development with Conformational Restriction

The gem‑dimethyl group at position 3 locks the indolin‑2‑one into a defined conformation that can be advantageous for target‑binding studies. When a 7‑methoxy‑substituted variant is needed for electronic tuning, this compound is the chemically defined choice over 3‑monosubstituted or spiro‑cyclic alternatives [2].

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